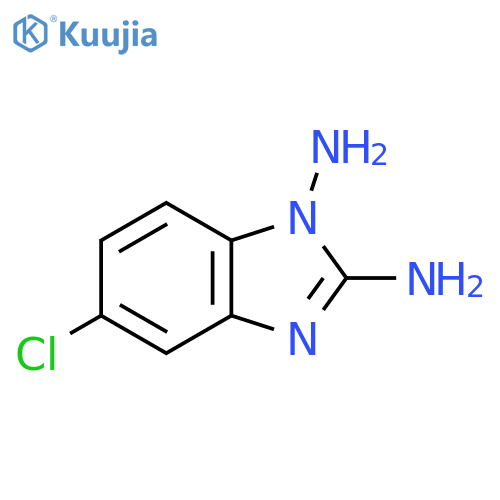Cas no 60882-71-5 (5-Chlorobenzimidazole-1,2-diamine)

60882-71-5 structure
商品名:5-Chlorobenzimidazole-1,2-diamine
CAS番号:60882-71-5
MF:C7H7ClN4
メガワット:182.610279321671
CID:854179
5-Chlorobenzimidazole-1,2-diamine 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole-1,2-diamine,5-chloro-(9CI)
- 5-chlorobenzimidazole-1,2-diamine
- NSC611783
- MLS003373936
- 5-Chloro-1H-benzo[d]imidazole-1,2-diamine
- 1H-Benzimidazole-1,2-diamine, 5-chloro-
- 1h-benzimidazole-1,2-diamine,5-chloro-
- SMR002048727
- NCI60_004859
- 5-Chlorobenzimidazole-1,2-diamine
-
- インチ: 1S/C7H7ClN4/c8-4-1-2-6-5(3-4)11-7(9)12(6)10/h1-3H,10H2,(H2,9,11)
- InChIKey: BWPDDCOWXFNALZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)N=C(N)N2N
計算された属性
- せいみつぶんしりょう: 182.036
- どういたいしつりょう: 182.036
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.9
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-Chlorobenzimidazole-1,2-diamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673612-5g |
5-Chloro-1H-benzo[d]imidazole-1,2-diamine |
60882-71-5 | 98% | 5g |
¥19802.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673612-10g |
5-Chloro-1H-benzo[d]imidazole-1,2-diamine |
60882-71-5 | 98% | 10g |
¥29030.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673612-1g |
5-Chloro-1H-benzo[d]imidazole-1,2-diamine |
60882-71-5 | 98% | 1g |
¥8810.00 | 2024-05-07 |
5-Chlorobenzimidazole-1,2-diamine 関連文献
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
60882-71-5 (5-Chlorobenzimidazole-1,2-diamine) 関連製品
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
